molecular formula C10H14F3N3O5 B13482733 (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid

Cat. No.: B13482733
M. Wt: 313.23 g/mol
InChI Key: OKXUCHWWEDHNPP-FHAQVOQBSA-N
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Description

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including an amino group, a piperidinyl ring, and a trifluoroacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of a suitable piperidinone derivative with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final product is then purified using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The carbonyl groups in the piperidinone ring can be reduced to form alcohols or amines.

    Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the piperidinone ring can interact with hydrophobic pockets. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide
  • (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroethanol

Uniqueness

The presence of the trifluoroacetic acid moiety in (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid distinguishes it from similar compounds. This moiety enhances the compound’s chemical stability and solubility, making it more suitable for various applications in research and industry.

Properties

Molecular Formula

C10H14F3N3O5

Molecular Weight

313.23 g/mol

IUPAC Name

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13N3O3.C2HF3O2/c1-4(9)7(13)10-5-2-3-6(12)11-8(5)14;3-2(4,5)1(6)7/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12,14);(H,6,7)/t4-,5-;/m0./s1

InChI Key

OKXUCHWWEDHNPP-FHAQVOQBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCC(=O)NC1=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC1CCC(=O)NC1=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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